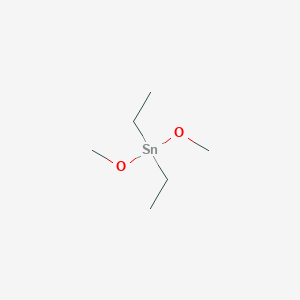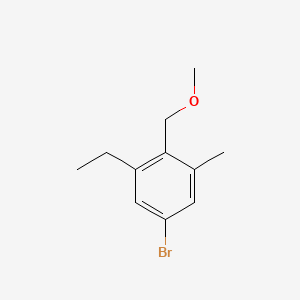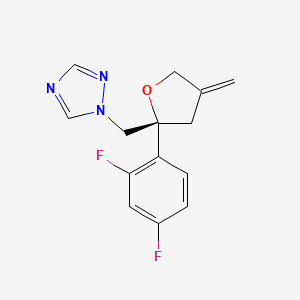![molecular formula C19H16FNO B14759487 (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is a synthetic compound belonging to the indole family Indole derivatives are significant due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves elevated temperatures and the addition of Brønsted or Lewis acids . The specific conditions for synthesizing this compound would include the use of appropriate starting materials such as 1-ethyl-3-(4-fluorophenyl)indole and prop-2-enal, under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions to direct the substitution to the desired position.
Major Products Formed
Oxidation: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propanoic acid.
Reduction: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propan-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and therapeutic outcomes.
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against enzymes like α-glucosidase.
Uniqueness
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is unique due to its specific substitution pattern and the presence of the (E)-prop-2-enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H16FNO |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal |
InChI |
InChI=1S/C19H16FNO/c1-2-21-17-7-4-3-6-16(17)19(18(21)8-5-13-22)14-9-11-15(20)12-10-14/h3-13H,2H2,1H3/b8-5+ |
InChIキー |
FNOMFGNKPGJCPZ-VMPITWQZSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F |
正規SMILES |
CCN1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


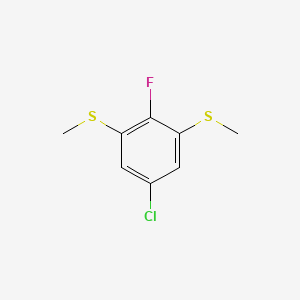
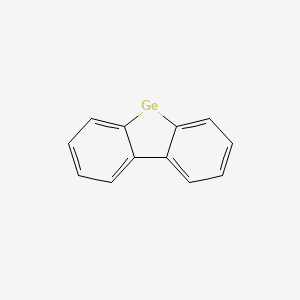
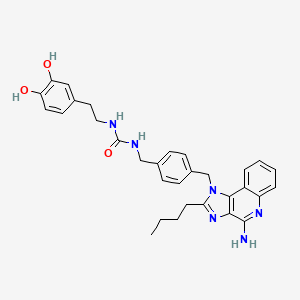
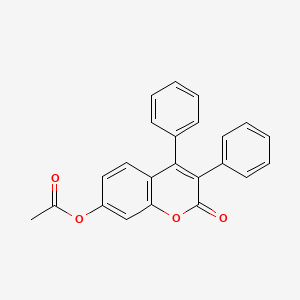
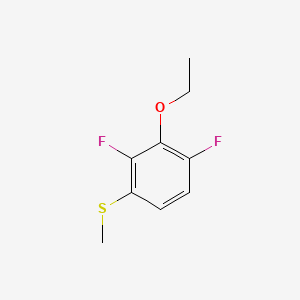
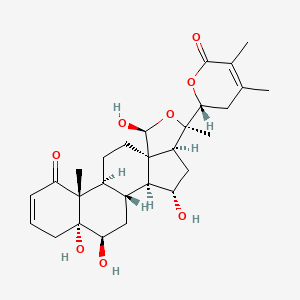
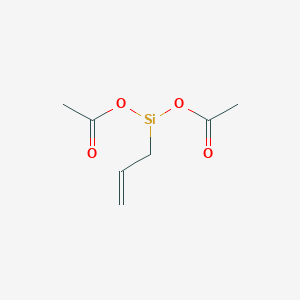
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)
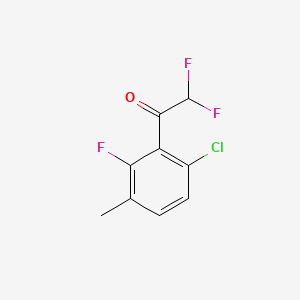
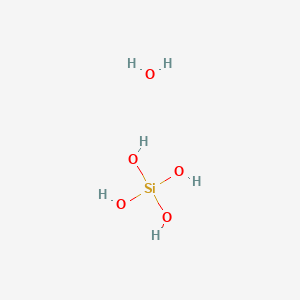
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
